4-Nitrophenyl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

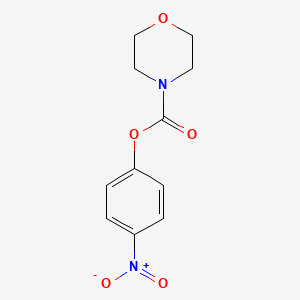

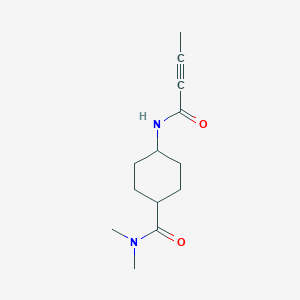

4-Nitrophenyl morpholine-4-carboxylate (NPMC) is an organic chemical compound that belongs to the class of esters. It has a molecular weight of 252.23 and a molecular formula of C11H12N2O5 .

Synthesis Analysis

NPMC can be synthesized through different methods, including esterification, condensation reactions, and transesterification . One of the most common methods for synthesizing NPMC involves the reaction between morpholine-4-carboxylic acid and 4-nitrophenol in the presence of a catalyst such as triethylamine .Molecular Structure Analysis

The molecular structure of NPMC is represented by the InChI code1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 . Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenol (4-NP) in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is a widely used reaction to examine the activity of catalytic nanostructure in an aqueous environment .Physical And Chemical Properties Analysis

NPMC is a yellow crystalline solid . It is sparingly soluble in water but soluble in organic solvents such as acetone, chloroform, and methanol .Aplicaciones Científicas De Investigación

Novel Nitration Process

A novel nitration process was developed for producing derivatives of morpholine, which showed substantial improvements in yield, capacity, waste reduction, and safety. This development is significant for the efficient production of morpholine derivatives in various scientific applications (Zhang et al., 2007).

Reactions with Amines

Morpholine derivatives, including 4-Nitrophenyl morpholine-4-carboxylate, react with amines to form compounds like 4-cyanophenol and 3-nitrophenol. These reactions are significant in studying the interaction and transformation of chemical compounds, contributing to a better understanding of chemical reactivity and synthesis (Montecinos et al., 2017).

Anticonvulsant Biotransformation

In the study of anticonvulsant compounds, morpholine derivatives undergo various metabolic transformations. Understanding these transformations is crucial in the development of new pharmacological agents (Langner et al., 1993).

Reaction Kinetics

The kinetics and mechanisms of reactions involving morpholine derivatives are studied to understand their reactivity and potential applications in synthesis processes. This knowledge is vital for developing efficient synthetic methods (Castro et al., 2014).

Pharmaceutical Synthesis

Morpholine derivatives are used in the synthesis of various pharmaceuticals. Their role in creating active pharmaceutical ingredients demonstrates their importance in medicinal chemistry and drug development (Mali et al., 2015).

Catalytic Applications

The use of morpholine derivatives in catalysis, particularly in reactions like hydrogenation, highlights their potential in developing new catalytic methods. This application is significant in green chemistry and sustainable industrial processes (Shanmugaraj et al., 2020).

Chiral Separations

Morpholine derivatives are used as chiral derivatizing agents, aiding in the separation of enantiomers of secondary amino acids. This application is crucial in chiral chemistry and the development of stereospecific pharmaceuticals (Péter et al., 2002).

Antimicrobial Studies

Studies on the antimicrobial and modulating activity of morpholine derivatives are significant in developing new antimicrobial agents, especially against multidrug-resistant strains (Oliveira et al., 2015).

Polymer Chemistry

Morpholine-functional polymers synthesized by nitroxide mediated polymerization demonstrate the utility of morpholine derivatives in creating smart materials with specific properties like thermo-responsiveness (Lessard et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

(4-nitrophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDRZRANAJCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl morpholine-4-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)

![2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B2452381.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2452382.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)

![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)